molecular formula C13H17NO B11807825 1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine

Katalognummer: B11807825
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: ATVUCOFCESBIAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine is an organic compound that features a cyclopropyl group attached to an ethanamine moiety, with a 2,3-dihydrobenzofuran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine typically involves the formation of the cyclopropyl ring followed by the attachment of the ethanamine group. One common method involves the cyclopropanation of a suitable precursor, followed by amination. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological targets.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol: A similar compound with an ethanol group instead of an ethanamine group.

    2,3-Dihydrobenzofuran derivatives: Other derivatives of 2,3-dihydrobenzofuran with different functional groups.

Uniqueness

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanamine is unique due to its specific combination of a cyclopropyl group and an ethanamine moiety attached to a 2,3-dihydrobenzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]ethanamine

InChI

InChI=1S/C13H17NO/c1-8(14)11-7-12(11)9-2-3-13-10(6-9)4-5-15-13/h2-3,6,8,11-12H,4-5,7,14H2,1H3

InChI-Schlüssel

ATVUCOFCESBIAI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CC1C2=CC3=C(C=C2)OCC3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.